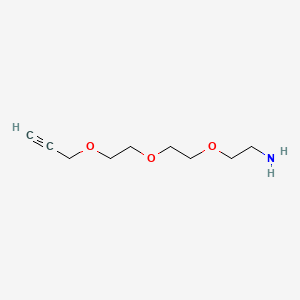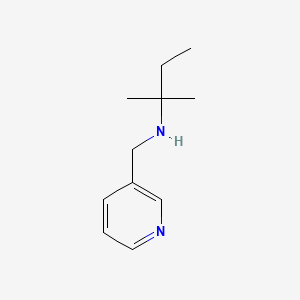
Propargyl-PEG3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propargyl-PEG3-amine is a compound that features a propargyl group attached to a polyethylene glycol (PEG) chain with three ethylene glycol units, terminating in an amine group. This compound is often used as a linker in bioconjugation and click chemistry applications due to its ability to form stable bonds with various biomolecules .
作用機序
Target of Action
Propargyl-PEG3-amine is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of intracellular proteins .
Mode of Action
This compound operates by connecting two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This compound contains an Alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This process allows the formation of a stable triazole linkage .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . By exploiting this system, the compound can selectively degrade target proteins . The downstream effects of this process include the regulation of various cellular processes, such as cell cycle progression, signal transduction, and responses to oxidative stress .
Pharmacokinetics
PEGylation, the process of attaching Polyethylene Glycol (PEG) to molecules, can improve a compound’s water solubility, stability, and resistance to metabolic degradation .
Result of Action
The primary result of this compound’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the specific proteins targeted. For instance, if the target protein is involved in cell cycle regulation, its degradation could potentially halt the proliferation of cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the copper-catalyzed azide-alkyne cycloaddition (CuAAc) can be affected by the presence of oxygen and the pH of the environment . Additionally, the compound’s stability and efficacy may be influenced by temperature and light exposure .
生化学分析
Biochemical Properties
Propargyl-PEG3-amine plays a significant role in biochemical reactions, particularly in the synthesis of PROTACs . PROTACs are bifunctional molecules that bind to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein . Therefore, this compound interacts with these proteins and enzymes during the formation of PROTACs .
Cellular Effects
The effects of this compound on cells are primarily related to its role in the synthesis of PROTACs . By facilitating the degradation of specific target proteins, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its involvement in the synthesis of PROTACs . It binds to molecules containing Azide groups through copper-catalyzed azide-alkyne cycloaddition (CuAAc) . This process can lead to changes in gene expression and enzyme activity by promoting the degradation of target proteins .
Metabolic Pathways
準備方法
Synthetic Routes and Reaction Conditions: Propargyl-PEG3-amine can be synthesized through a multi-step process involving the reaction of propargyl halides with amines. One efficient method involves the use of a magnetically reusable manganese nanocatalyst for the C-N bond formation. This method involves the A3 and KA2-coupling three-component reactions of aromatic aldehydes or ketones with alkynes and amines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using transition metal catalysts to ensure high yield and purity. The use of green and recyclable catalysts is also emphasized to make the process environmentally friendly .
化学反応の分析
Types of Reactions: Propargyl-PEG3-amine undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form carbonyl compounds.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide.
Reduction: Catalysts such as palladium on carbon or hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted amines or amides
科学的研究の応用
Propargyl-PEG3-amine has a wide range of applications in scientific research:
Chemistry: Used as a linker in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation to attach biomolecules for imaging and diagnostic purposes.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and surface modifications
類似化合物との比較
Propargyl-PEG3-acid: Features a carboxylic acid group instead of an amine group.
Azido-PEG3-amine: Contains an azide group instead of a propargyl group.
Propargyl-PEG-NHS ester: Contains an N-hydroxysuccinimide ester group for amine-reactive conjugation
Uniqueness: Propargyl-PEG3-amine is unique due to its combination of a propargyl group and an amine group, which allows it to participate in both click chemistry and nucleophilic substitution reactions. This dual functionality makes it highly versatile for various applications in chemistry, biology, and medicine .
特性
IUPAC Name |
2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-2-4-11-6-8-13-9-7-12-5-3-10/h1H,3-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MREICTHRFCQNJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-chloro-N-(2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}ethyl)pyridine-4-carboxamide](/img/structure/B2756383.png)
![N-[(4-fluorophenyl)methyl]-4-oxo-3-[3-(2-oxopyrrolidin-1-yl)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2756384.png)
![(13E)-13-{[4-(dimethylamino)phenyl]methylidene}-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecan-14-one](/img/structure/B2756386.png)

![Methyl 5-(2-methoxyacetyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2756390.png)
![4-methoxy-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2756391.png)

![Ethyl 6-bromo-2-[(chloroacetyl)amino]-7-ethoxy-1-benzothiophene-3-carboxylate](/img/structure/B2756395.png)


![2-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2756398.png)


![1-(4-fluorophenyl)-4-isopropyl-7-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2756406.png)
